molecular formula C9H9FO2 B13515167 5-Fluoro-2,3-dimethylbenzoicacid

5-Fluoro-2,3-dimethylbenzoicacid

Cat. No.: B13515167
M. Wt: 168.16 g/mol
InChI Key: HZRLKIAJMBRWEX-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dimethylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position and two methyl groups at the 2nd and 3rd positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2,3-dimethylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2,3-dimethylbenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method involves the direct introduction of the fluorine atom through electrophilic aromatic substitution using fluorine gas or other fluorinating reagents.

Industrial Production Methods

Industrial production of 5-fluoro-2,3-dimethylbenzoic acid typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The choice of fluorinating agent and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and methyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-Fluoro-2,3-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-fluoro-2,3-dimethylbenzoic acid involves its interaction with molecular targets and pathways. The fluorine atom and methyl groups influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbenzoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    5-Fluoro-2-methylbenzoic acid: Contains only one methyl group, leading to variations in steric and electronic effects.

    5-Fluoro-3-methylbenzoic acid: Similar to 5-fluoro-2,3-dimethylbenzoic acid but with a different methyl group position.

Uniqueness

5-Fluoro-2,3-dimethylbenzoic acid is unique due to the specific arrangement of the fluorine atom and two methyl groups. This configuration imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

5-fluoro-2,3-dimethylbenzoic acid

InChI

InChI=1S/C9H9FO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

HZRLKIAJMBRWEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)F

Origin of Product

United States

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